

An In-Depth Technical Guide to 3,4,5-Hemimellitenol

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Compound of Interest

Compound Name: *3,4,5-Trimethylphenol*

Cat. No.: B1220615

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Hemimellitenol, systematically known as **3,4,5-trimethylphenol**, is a substituted phenolic compound with emerging interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and antimicrobial properties are presented. Furthermore, this guide explores its photochemical behavior, particularly its interaction with cyclodextrins, and discusses its applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

Chemical and Physical Properties

3,4,5-Hemimellitenol is a phenol consisting of a 1,2,3-trimethylbenzene core with a hydroxyl substituent at the 5-position.[\[2\]](#)[\[3\]](#) Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of 3,4,5-Hemimellitenol

Property	Value	Reference
IUPAC Name	3,4,5-trimethylphenol	[2] [3]
Synonyms	3,4,5-Hemimellitenol, 5-Hydroxy-1,2,3-trimethylbenzene	[2]
CAS Number	527-54-8	[2]
Molecular Formula	C ₉ H ₁₂ O	[2]
Molecular Weight	136.19 g/mol	[2] [3]
Appearance	Colorless crystalline powder	
Melting Point	108-110 °C	[4]
Boiling Point	248-249 °C	[4]
Solubility	Soluble in alcohol; sparingly soluble in water (667.6 mg/L at 25 °C)	[4]
pKa	10.25 (at 25 °C)	
LogP	2.80 - 2.911	[4]

Synthesis of 3,4,5-Hemimellitenol

Classical Synthesis Approach

A traditional method for the synthesis of **3,4,5-trimethylphenol** was reported in the Journal of the American Chemical Society in 1949. While the full historical text is not reproduced here, the synthesis generally involves the multi-step chemical modification of a suitable aromatic precursor.

Modern Rhodium-Catalyzed Synthesis

A more recent and efficient method involves the Rhodium(III)-catalyzed coupling of phosphonium cations with internal alkynes, which can be adapted to produce various 3,4,5-trisubstituted phenol derivatives, including 3,4,5-Hemimellitenol.[\[5\]](#)[\[6\]](#)

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 3,4,5-Trisubstituted Phenols

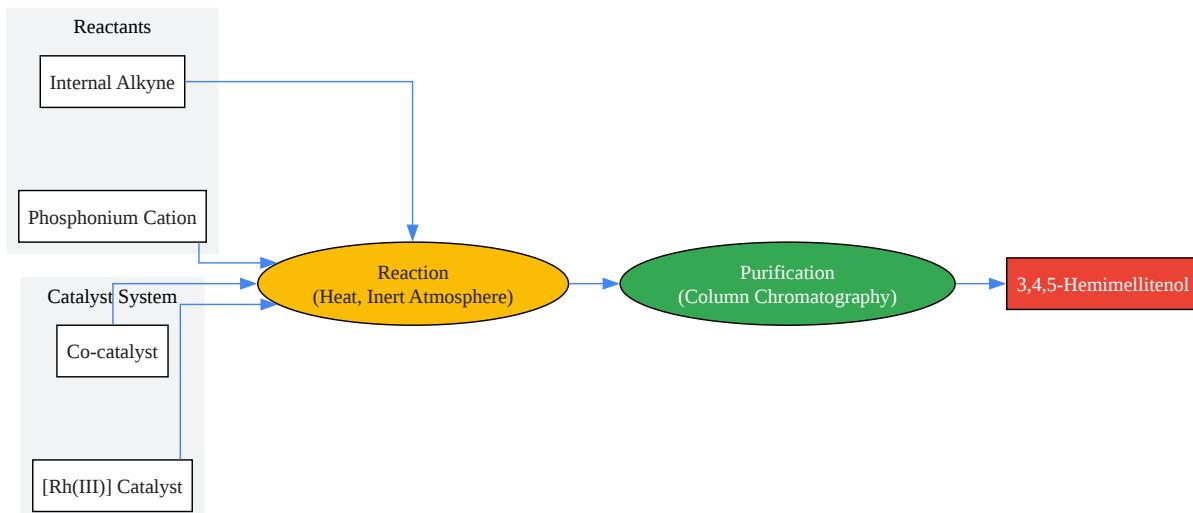
- Materials:

- Appropriate phosphonium cation precursor
- Internal alkyne
- [Rh(III)] catalyst (e.g., $[\text{Cp}^*\text{RhCl}_2]_2$)
- Co-catalyst/additive (e.g., AgSbF_6)
- Solvent (e.g., 1,2-dichloroethane)

- Procedure:

- To a sealed reaction vessel, add the phosphonium cation (1.0 equiv), the internal alkyne (1.2 equiv), the Rh(III) catalyst (2.5 mol %), and the co-catalyst (e.g., AgSbF_6 , 10 mol %).
- Add the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, and HRMS).

Logical Relationship of Rhodium-Catalyzed Synthesis



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Caption: Rhodium-catalyzed synthesis workflow.

Biological Activity

Phenolic compounds are well-documented for their biological activities, primarily as antioxidant and antimicrobial agents. While specific quantitative data for 3,4,5-Hemimellitenol is limited in publicly available literature, its structural similarity to other antioxidant and antimicrobial phenols suggests it likely possesses these properties.

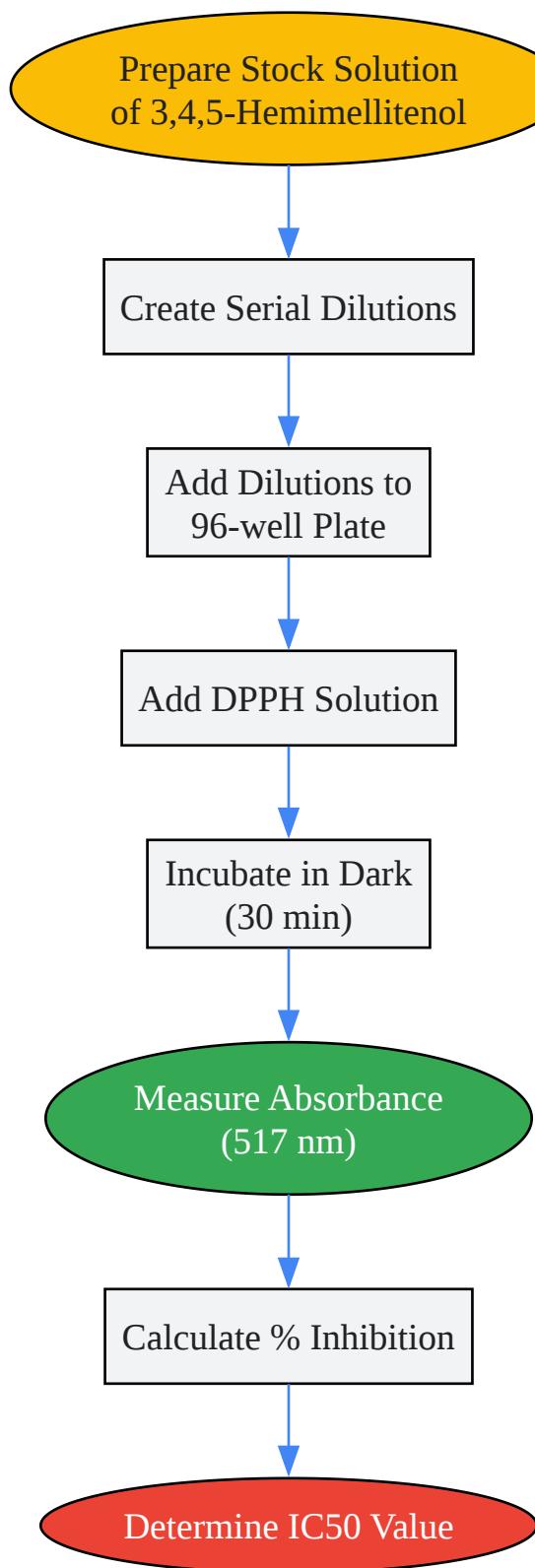
Antioxidant Activity

The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.
- Materials:
 - 3,4,5-Hemimellitenol
 - DPPH solution (e.g., 0.1 mM in methanol)
 - Methanol
 - Positive control (e.g., Ascorbic acid, Trolox)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare a stock solution of 3,4,5-Hemimellitenol in methanol.
 - Create a series of dilutions of the stock solution to obtain a range of concentrations.
 - In a 96-well plate, add a specific volume of each dilution of the test compound.
 - Add the DPPH solution to each well and mix thoroughly.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm.
 - Calculate the percentage of radical scavenging activity for each concentration.
 - Determine the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Antioxidant Activity Evaluation Workflow

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Caption: DPPH antioxidant assay workflow.

Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

- Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
- Materials:
 - 3,4,5-Hemimellitenol
 - Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
 - Appropriate broth medium (e.g., Mueller-Hinton Broth)
 - 96-well microplate
 - Spectrophotometer or microplate reader
- Procedure:
 - Prepare a stock solution of 3,4,5-Hemimellitenol in a suitable solvent (e.g., DMSO), and then dilute it in the broth medium.
 - Perform serial two-fold dilutions of the compound in the 96-well plate containing the broth.
 - Prepare a standardized inoculum of the test microorganism.
 - Inoculate each well with the bacterial suspension.
 - Include positive (broth with inoculum, no compound) and negative (broth only) controls.

- Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
- Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[11][12]

Table 2: General Antimicrobial Activity of Phenolic Compounds

Microorganism Type	General Susceptibility
Gram-positive bacteria	Generally more susceptible
Gram-negative bacteria	Often show more resistance due to the outer membrane
Fungi	Variable susceptibility

Photochemical Properties in the Presence of β -Cyclodextrin

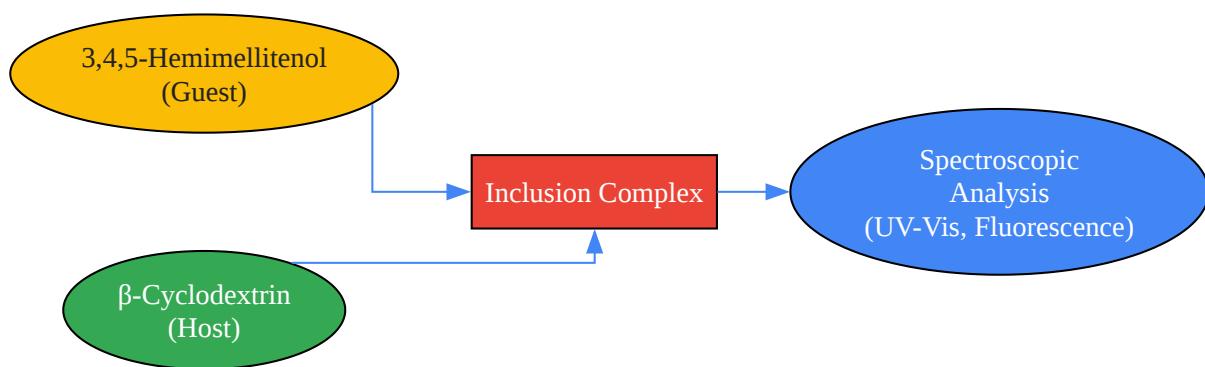
Studies have shown that the photophysical and photochemical properties of methylated phenols, including **3,4,5-trimethylphenol**, are significantly altered upon forming inclusion complexes with β -cyclodextrin.[2] This interaction can lead to increased fluorescence quantum yields and lifetimes.[2]

Experimental Protocol: Study of Host-Guest Complexation with β -Cyclodextrin

- Principle: The formation of an inclusion complex between 3,4,5-Hemimellitol (the guest) and β -cyclodextrin (the host) can be monitored by changes in spectroscopic properties, such as UV-Vis absorption and fluorescence emission.
- Materials:
 - 3,4,5-Hemimellitol
 - β -Cyclodextrin
 - Aqueous buffer solution

- Spectrophotometer
- Spectrofluorometer
- Procedure:
 - Prepare a stock solution of 3,4,5-Hemimellitenol in a minimal amount of a suitable organic solvent and then dilute it in the aqueous buffer.
 - Prepare a series of solutions with a constant concentration of 3,4,5-Hemimellitenol and varying concentrations of β -cyclodextrin.
 - Record the UV-Vis absorption and fluorescence emission spectra for each solution.
 - Analyze the spectral changes to determine the stoichiometry and the association constant (K_a) of the inclusion complex.

Host-Guest Interaction Pathway



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Caption: Formation of a host-guest inclusion complex.

Applications and Future Perspectives

3,4,5-Hemimellitenol is a valuable intermediate in the chemical industry.^[1] It serves as a building block for the synthesis of more complex molecules, including:

- Antioxidants: Used in various industries to prevent oxidative degradation of materials.
- Pharmaceuticals: As a starting material for the synthesis of active pharmaceutical ingredients (APIs).[\[1\]](#)
- Agrochemicals: Utilized in the production of pesticides and herbicides.[\[1\]](#)[\[13\]](#)

The potential biological activities of 3,4,5-Hemimellitenol warrant further investigation. Future research should focus on:

- Quantitative Biological Activity: Determining specific IC₅₀ and MIC values against a broader range of microbial strains and in various antioxidant assays.
- Mechanism of Action: Elucidating the precise molecular mechanisms underlying its potential antioxidant and antimicrobial effects.
- Drug Development: Exploring its potential as a lead compound for the development of new therapeutic agents.
- Material Science: Investigating its use in the development of novel polymers and functional materials.

Safety Information

3,4,5-Hemimellitenol is classified as a corrosive substance.[\[3\]](#)

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage.

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[\[3\]](#)

It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.

Conclusion

3,4,5-Hemimellitenol is a versatile phenolic compound with established applications as a chemical intermediate and potential for further development in the fields of medicine and material science. This guide has provided a detailed overview of its properties, synthesis, and potential biological activities, along with standardized experimental protocols. It is hoped that this comprehensive resource will be valuable for researchers and professionals working with this compound.

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